N-[3-(dimethylamino)-2,2-dimethylpropyl]piperidine-4-carboxamide

Lipophilicity Physicochemical Property Lead Optimization

N-[3-(dimethylamino)-2,2-dimethylpropyl]piperidine-4-carboxamide (CAS 728932-41-0) is a synthetic heterocyclic compound with the molecular formula C13H27N3O and molecular weight 241.37 g/mol, classified as a piperidine-4-carboxamide building block. It features a piperidine ring bearing a 4-carboxamide group and a 3-(dimethylamino)-2,2-dimethylpropyl side chain, possessing two hydrogen bond donors, three hydrogen bond acceptors, a topological polar surface area of 44.4 Ų, and a computed XLogP3-AA of 0.8.

Molecular Formula C13H27N3O
Molecular Weight 241.379
CAS No. 728932-41-0
Cat. No. B2428235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(dimethylamino)-2,2-dimethylpropyl]piperidine-4-carboxamide
CAS728932-41-0
Molecular FormulaC13H27N3O
Molecular Weight241.379
Structural Identifiers
SMILESCC(C)(CNC(=O)C1CCNCC1)CN(C)C
InChIInChI=1S/C13H27N3O/c1-13(2,10-16(3)4)9-15-12(17)11-5-7-14-8-6-11/h11,14H,5-10H2,1-4H3,(H,15,17)
InChIKeyAECMKSPLRHDZLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-[3-(dimethylamino)-2,2-dimethylpropyl]piperidine-4-carboxamide (CAS 728932-41-0): Sourcing Guide for a Multifunctional Piperidine-4-carboxamide Building Block


N-[3-(dimethylamino)-2,2-dimethylpropyl]piperidine-4-carboxamide (CAS 728932-41-0) is a synthetic heterocyclic compound with the molecular formula C13H27N3O and molecular weight 241.37 g/mol, classified as a piperidine-4-carboxamide building block . It features a piperidine ring bearing a 4-carboxamide group and a 3-(dimethylamino)-2,2-dimethylpropyl side chain, possessing two hydrogen bond donors, three hydrogen bond acceptors, a topological polar surface area of 44.4 Ų, and a computed XLogP3-AA of 0.8 [1]. It is supplied as a ≥95% purity research chemical by multiple vendors including AKSci, Enamine, and ChemScene .

Why Generic Substitution of N-[3-(dimethylamino)-2,2-dimethylpropyl]piperidine-4-carboxamide Fails: Key Physicochemical and Functional Differentiators


Direct substitution of N-[3-(dimethylamino)-2,2-dimethylpropyl]piperidine-4-carboxamide with structurally related amide local anesthetics or simpler piperidine carboxamides is invalid due to substantial differences in lipophilicity, hydrogen bond donor capacity, and synthetic versatility. Its LogP of 0.2–0.8 places it in a distinct hydrophilicity window compared to lidocaine (LogP 2.1–2.4) and bupivacaine (LogP 3.3–3.6) [1][2][3][4], directly impacting aqueous solubility and off-target binding profiles. Furthermore, the presence of two hydrogen bond donors (amide NH and free piperidine NH) versus one in both lidocaine and bupivacaine [5][6][7] alters molecular recognition potential. Most critically, the unsubstituted piperidine nitrogen provides a functional handle for further diversification that is absent in the fully substituted amine counterparts, rendering this compound a unique, modular building block .

N-[3-(dimethylamino)-2,2-dimethylpropyl]piperidine-4-carboxamide: Quantitative Evidence for Differentiation vs. Lidocaine, Bupivacaine, and Isonipecotamide


Evidence Item 1: Superior Hydrophilicity Versus Amide Local Anesthetics

The compound exhibits markedly lower lipophilicity (LogP = 0.2–0.8) compared to the widely used amide local anesthetics lidocaine (LogP = 2.1–2.44) and bupivacaine (LogP = 3.31–3.60). This difference of 1.3–3.4 LogP units translates to a 20- to >2,500-fold decrease in octanol/water partition coefficient [1]. Lower LogP is associated with improved aqueous solubility and reduced binding to hydrophobic off-target sites such as the hERG ion channel, a critical advantage in early-stage lead optimization [2].

Lipophilicity Physicochemical Property Lead Optimization

Evidence Item 2: Dual Hydrogen Bond Donor Capacity Versus Single Donor in Common Anesthetics

N-[3-(dimethylamino)-2,2-dimethylpropyl]piperidine-4-carboxamide possesses two hydrogen bond donor (HBD) sites: the amide NH and the secondary piperidine NH. In contrast, lidocaine and bupivacaine each contain only one HBD (the amide NH), as their amine nitrogens are fully substituted [1]. The additional HBD can form extra hydrogen bonds with biological targets, potentially increasing binding affinity and selectivity in systems where the target protein contains two complementary acceptor groups.

Hydrogen Bond Donor Molecular Recognition Drug-Target Interaction

Evidence Item 3: Unsubstituted Piperidine Nitrogen as a Modular Synthetic Handle

The target compound contains a free secondary amine on the piperidine ring that is available for further N-functionalization (alkylation, acylation, sulfonylation, reductive amination). In lidocaine, the amine nitrogen is diethyl-substituted and cannot be further derivatized; in bupivacaine, the piperidine nitrogen is already substituted with a butyl group [1]. This functional handle enables the target compound to serve as a versatile building block in parallel library synthesis, whereas lidocaine and bupivacaine are terminal, non-diversifiable products .

Building Block Piperidine-4-carboxamide Library Synthesis

Evidence Item 4: Validated Scaffold — Piperidine-4-carboxamide Exhibits Potent Activity in CCR5 and DNA Gyrase Programs

The piperidine-4-carboxamide scaffold has been independently validated in at least two distinct therapeutic areas. In a CCR5 program, optimized piperidine-4-carboxamide derivatives achieved IC50 values of 25.53–25.73 nM in calcium mobilization assays, equivalent to the approved drug maraviroc (IC50 = 25.43 nM) [1]. Separately, piperidine-4-carboxamide MMV688844 and analogs were identified as bactericidal DNA gyrase inhibitors with activity against the M. abscessus complex, with resistance mapping to gyrA/gyrB [2]. While the target compound itself has not been assayed in these systems, the scaffold precedent provides a strong rationale for its use as a starting point for analog generation in either anti-infective or chemokine receptor programs.

CCR5 Inhibitor DNA Gyrase Inhibitor Anti-infective

Evidence Item 5: Robust Supply Chain with Consistently High Purity Grades

The compound is commercially available from multiple independent vendors with minimum purity specifications of 95% (AKSci, ChemScene, CymitQuimica, Leyan) to 98% (Chemsrc) . The presence of at least five suppliers, including major building block providers such as Enamine and AKSci, ensures competitive pricing and supply security. Purity is typically confirmed by NMR spectroscopy (as specified by ChemicalBook data) . In contrast, the des-dimethylamino analog N-(2,2-dimethylpropyl)piperidine-4-carboxamide is available from fewer vendors, primarily as the hydrochloride salt, and with longer lead times (8–12 weeks) [1].

Chemical Sourcing Purity Specification Vendor Qualification

N-[3-(dimethylamino)-2,2-dimethylpropyl]piperidine-4-carboxamide: Top Application Scenarios Rooted in Quantitative Differentiation


Scenario 1: Hit-to-Lead Optimization Requiring Improved Aqueous Solubility and Reduced Lipophilic Burden

Programs aiming to replace highly lipophilic amide-based core structures (e.g., lidocaine-type templates with LogP >2.0) can benefit from the target compound's 1.3–3.4 LogP unit reduction, which is predicted to enhance aqueous solubility and reduce binding to hydrophobic off-target sites such as hERG [1]. This makes it a suitable starting point for CNS-sparing or solubility-challenged lead series.

Scenario 2: Parallel Library Synthesis Leveraging the Free Piperidine NH Handle

The availability of a free secondary amine on the piperidine ring enables N-functionalization (alkylation, acylation, sulfonylation) without deprotection steps, supporting rapid analog generation in structure-activity relationship (SAR) campaigns . This contrasts with lidocaine and bupivacaine, where the amine is fully substituted and cannot serve as a diversification point.

Scenario 3: Fragment-Based or Scaffold-Hopping Approaches Targeting CCR5 or Bacterial DNA Gyrase

The piperidine-4-carboxamide scaffold has validated activity against CCR5 (IC50 ~25 nM class) and mycobacterial DNA gyrase (bactericidal, resistance mapped to gyrA/gyrB) [2][3]. The target compound can be deployed as a structurally differentiated fragment in scaffold-hopping exercises, with its unique dimethylamino-dimethylpropyl side chain exploring chemical space orthogonal to previously described P4C inhibitors.

Scenario 4: Dual Hydrogen Bond Donor Motif for Biological Target Engagement

For targets whose binding sites contain two appropriately spaced hydrogen bond acceptor groups, the target compound's dual HBD motif (amide NH + piperidine NH) may confer an intrinsic affinity advantage over single-HBD comparators (lidocaine, bupivacaine) [4]. This property is particularly relevant for programs focused on kinases, proteases, or other enzymes with conserved backbone carbonyl recognition elements.

Quote Request

Request a Quote for N-[3-(dimethylamino)-2,2-dimethylpropyl]piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.